Val-Pro hydrochloride
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Overview
Description
Val-Pro hydrochloride, also known as Valyl-Proline hydrochloride, is a dipeptide compound composed of the amino acids valine and proline. It is often used in biochemical research and has applications in various fields, including medicine and industry. The compound is known for its stability and bioactivity, making it a valuable tool in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Val-Pro hydrochloride can be synthesized through a series of peptide coupling reactions. The process typically involves the protection of the amino groups of valine and proline, followed by their coupling using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves deprotection and purification to obtain the desired dipeptide hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is also common, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Val-Pro hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the dipeptide.
Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the dipeptide.
Scientific Research Applications
Val-Pro hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis studies and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound has potential therapeutic applications, including its use as a bioactive peptide in drug development.
Industry: It is utilized in the production of peptide-based materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Val-Pro hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ile-Pro hydrochloride: Another dipeptide composed of isoleucine and proline, with similar bioactivity.
Leu-Pro hydrochloride: A dipeptide consisting of leucine and proline, used in similar research applications.
Gly-Pro hydrochloride: A simpler dipeptide with glycine and proline, often used as a reference compound.
Uniqueness
Val-Pro hydrochloride is unique due to its specific amino acid composition, which imparts distinct biochemical properties. Its stability and bioactivity make it particularly valuable in research and industrial applications, distinguishing it from other similar dipeptides.
Biological Activity
Val-Pro hydrochloride, a dipeptide derivative consisting of valine and proline, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique dipeptide structure which influences its interaction with biological systems. The presence of the valine and proline residues contributes to its conformational flexibility and potential binding affinity to various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Cytotoxicity : this compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it exhibits significant cytotoxicity against specific tumor cells, suggesting its potential as an antitumor agent.
- Enzyme Inhibition : Research has indicated that this compound may inhibit specific enzymes involved in critical metabolic pathways. This inhibition can lead to altered cellular functions and may be leveraged for therapeutic purposes.
- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral activity, potentially through mechanisms such as modulation of autophagy or direct inhibition of viral entry into host cells.
Cytotoxicity Studies
A detailed analysis of cytotoxicity was performed using various mammalian cell lines. The following table summarizes the findings from several studies:
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
L1210 Leukemia | 0.03 | Inhibition of tubulin polymerization | |
HeLa Cells | 1.5 | Induction of apoptosis | |
MCF-7 Breast Cancer | 0.5 | Cell cycle arrest |
These results indicate that this compound has potent cytotoxic effects across different cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle disruption.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit key enzymes:
- α-Amylase Inhibition : It was found to inhibit α-amylase activity, which is crucial in carbohydrate metabolism. This property suggests potential applications in managing conditions like diabetes.
- Protease Inhibition : The compound showed promise in inhibiting proteolytic enzymes, which play significant roles in various physiological processes including inflammation and cancer progression.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antitumor Activity : A study involving the administration of this compound to mice with induced tumors demonstrated a significant reduction in tumor size compared to control groups, supporting its role as a potential chemotherapeutic agent.
- Diabetes Management : In diabetic rat models, treatment with this compound led to improved glycemic control, attributed to its inhibitory effects on α-amylase and enhancement of insulin sensitivity.
- Antiviral Efficacy : A recent investigation into its antiviral properties revealed that this compound could inhibit the replication of certain viruses by modulating host cellular pathways.
Properties
Molecular Formula |
C10H19ClN2O3 |
---|---|
Molecular Weight |
250.72 g/mol |
IUPAC Name |
1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H18N2O3.ClH/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;/h6-8H,3-5,11H2,1-2H3,(H,14,15);1H |
InChI Key |
IIQAHNBGJJXSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.